molecular formula C32H33NO3 B12041655 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate CAS No. 355433-20-4

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12041655
CAS No.: 355433-20-4
M. Wt: 479.6 g/mol
InChI Key: TTWPJGXTJWHKMD-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with the molecular formula C32H33NO3 and a molecular weight of 479.625 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl with 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate ester formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The quinoline ring system is known to intercalate with DNA, which can disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate
  • 2-Oxo-2-phenylethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate
  • 2-Oxo-2-phenylethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate

Uniqueness

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific photophysical characteristics or biological activity .

Properties

CAS No.

355433-20-4

Molecular Formula

C32H33NO3

Molecular Weight

479.6 g/mol

IUPAC Name

phenacyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C32H33NO3/c1-3-4-5-6-8-11-24-15-17-25(18-16-24)30-21-28(27-20-23(2)14-19-29(27)33-30)32(35)36-22-31(34)26-12-9-7-10-13-26/h7,9-10,12-21H,3-6,8,11,22H2,1-2H3

InChI Key

TTWPJGXTJWHKMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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